molecular formula C9H9IO2 B11748712 1-(4-Iodo-3-methoxyphenyl)ethanone

1-(4-Iodo-3-methoxyphenyl)ethanone

Cat. No.: B11748712
M. Wt: 276.07 g/mol
InChI Key: XVQOAYPGQSYISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodo-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9IO2 and a molecular weight of 276.07 g/mol It is characterized by the presence of an iodo group and a methoxy group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Iodo-3-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 1-(4-methoxyphenyl)ethanone using iodine and a suitable oxidizing agent . The reaction typically takes place in an organic solvent such as chloroform or acetic acid, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodo-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Sodium borohydride in ethanol or methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Iodo-3-methoxyphenyl)ethanone is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

1-(4-iodo-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9IO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3

InChI Key

XVQOAYPGQSYISC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)I)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.